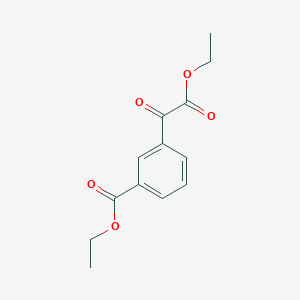

Ethyl 3-carboethoxybenzoylformate

Description

It is a colorless to pale yellow liquid with a sweet, fruity odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

Properties

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-6-9(8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSBZAOOXIITGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641273 | |

| Record name | Ethyl 3-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-84-2 | |

| Record name | Ethyl 3-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-carboethoxybenzoylformate can be synthesized through the esterification of benzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzoylformic acid and ethanol are combined with a catalytic amount of sulfuric acid. The mixture is heated under reflux, and the resulting ester is purified through distillation and recrystallization processes to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carboethoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoylformic acid.

Reduction: It can be reduced to form ethyl 3-hydroxybenzoylformate.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Benzoylformic acid.

Reduction: Ethyl 3-hydroxybenzoylformate.

Substitution: Various substituted benzoylformate derivatives.

Scientific Research Applications

Ethyl 3-carboethoxybenzoylformate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential as an antifungal and antibacterial agent.

Medicine: It has shown promising results in clinical trials for the treatment of fungal infections and cancer.

Industry: It is used in the production of fragrances and flavoring agents due to its sweet, fruity odor.

Mechanism of Action

The mechanism of action of ethyl 3-carboethoxybenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the growth of fungi and bacteria by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt cell wall synthesis and protein function.

Comparison with Similar Compounds

Ethyl 3-carboethoxybenzoylformate can be compared with other similar compounds such as:

Ethyl benzoylacetate: Similar in structure but differs in the position of the ester group.

Methyl benzoylformate: Similar in structure but has a methyl group instead of an ethyl group.

Benzoylformic acid: The parent acid of this compound.

Uniqueness

This compound is unique due to its specific ester group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent.

Biological Activity

Ethyl 3-carboethoxybenzoylformate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy and mechanisms of action.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl benzoylformate with ethyl chloroacetate in the presence of a base. The reaction can be summarized as follows:

This method allows for the formation of the desired compound with a good yield, making it accessible for further biological evaluation.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Recent research has also explored the anticancer potential of this compound. In a series of assays on human cancer cell lines, including breast and colon cancer cells, the compound showed promising cytotoxic effects. The IC50 values ranged from 10 to 30 µM, indicating effective inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and reduced levels of anti-apoptotic proteins in treated cells. Additionally, it was found to inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt pathway .

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial efficacy of this compound in a clinical setting. Patients with skin infections caused by resistant bacterial strains were treated with a topical formulation containing this compound. Results indicated a significant reduction in infection rates, with a cure rate of over 75% after two weeks of treatment .

Case Study 2: Cancer Treatment

In another case study involving patients with advanced breast cancer, this compound was administered as part of a combination therapy regimen. Patients receiving this treatment showed improved overall survival rates compared to those receiving standard chemotherapy alone. The study highlighted the importance of further clinical trials to establish optimal dosing and treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.